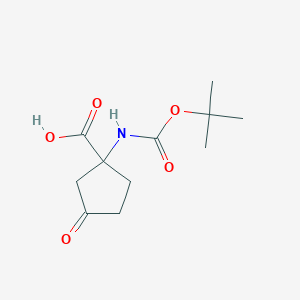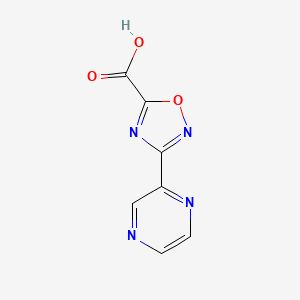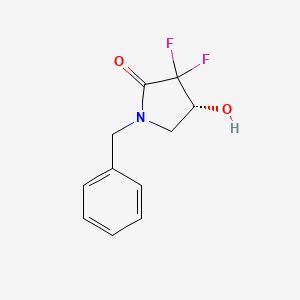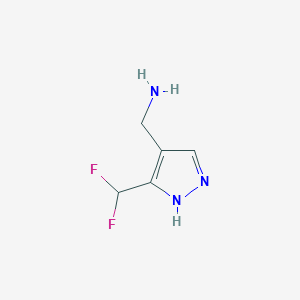
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by metals like copper or nickel under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
Its difluoromethyl group can mimic certain biological functionalities, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antifungal and antibacterial agents .
Industry
The compound is also used in the materials science industry for the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and other desirable characteristics .
Wirkmechanismus
The mechanism of action of (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Difluoromethyl)-1,3-oxazol-4-yl)methanamine: Similar in structure but contains an oxazole ring instead of a pyrazole ring.
(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanamine: Contains a triazole ring and a methyl group.
Uniqueness
(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of a pyrazole ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H7F2N3 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,1,8H2,(H,9,10) |
InChI-Schlüssel |
VEUKOXXMVUGSCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
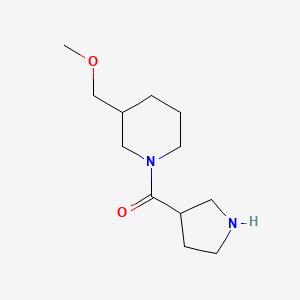
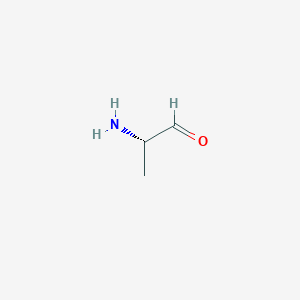
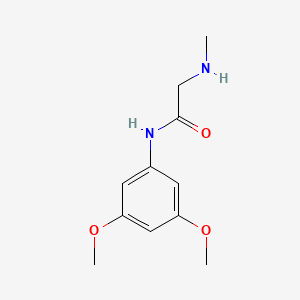
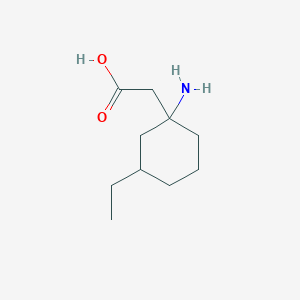
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
